Home > Products > Building Blocks P9095 > 2-Azaspiro[4.4]nonane-1,3-dione
2-Azaspiro[4.4]nonane-1,3-dione - 1124-95-4

2-Azaspiro[4.4]nonane-1,3-dione

Catalog Number: EVT-411483
CAS Number: 1124-95-4
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-Benzyl-2-azaspiro[4.4]nonane-1,3-dione

    Compound Description: This compound serves as a critical starting point in the exploration of imidooxy anticonvulsants . It is structurally similar to 2-Azaspiro[4.4]nonane-1,3-dione, with the key difference being the presence of a benzyl group attached to the nitrogen atom. Notably, this compound is found to be inactive as an anticonvulsant .

    Relevance: The inactivity of N-Benzyl-2-azaspiro[4.4]nonane-1,3-dione in contrast to its active imidooxy counterparts underscores the importance of the oxygen linker in the benzyloxy group for anticonvulsant activity. This observation highlights a key structural modification that distinguishes the anticonvulsant activity of 2-Azaspiro[4.4]nonane-1,3-dione derivatives .

N-(Benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione

    Compound Description: This compound is a potent anticonvulsant, exhibiting significant activity in the maximum electroshock seizure (MES) test and demonstrating a favorable protective index (TD50/ED50) of > 4.5 . It shares a structural resemblance to 2-Azaspiro[4.4]nonane-1,3-dione, with the addition of a benzyloxy group attached to the nitrogen atom .

    Relevance: N-(Benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, through its structural similarity and contrasting anticonvulsant activity compared to N-Benzyl-2-azaspiro[4.4]nonane-1,3-dione, has been crucial in directing structure-activity studies centered around 2-Azaspiro[4.4]nonane-1,3-dione. The introduction of the benzyloxy group emerges as a key structural modification that significantly influences the anticonvulsant properties of this compound class. These findings are central to understanding the structure-activity relationships of 2-Azaspiro[4.4]nonane-1,3-dione and its analogs , .

N-(2′,4′-Dichlorobenzyloxy)-2-azaspiro[4.4]nonane-l,3-dione

    Compound Description: This molecule is a derivative of 2-Azaspiro[4.4]nonane-1,3-dione and is recognized for its anticonvulsant properties . The compound features two chlorine atoms substituted on the benzyl ring of the benzyloxy group, adding to the complexity of its structure.

    Relevance: This compound, along with other halogenated analogs, forms part of a series of 2-Azaspiro[4.4]nonane-1,3-dione derivatives studied to examine the impact of substituents on the benzyl ring and their relationship with anticonvulsant activity. The presence of halogens, particularly chlorine in this case, contributes to a better understanding of the structure-activity relationship of 2-Azaspiro[4.4]nonane-1,3-dione derivatives .

N-(2′-Bromobenzyloxy)-2-azaspiro[4.4]nonane-l,3-dione

    Compound Description: This derivative of 2-Azaspiro[4.4]nonane-1,3-dione is an active anticonvulsant. It features a bromine atom substituted on the ortho position of the benzyl ring in the benzyloxy group .

    Relevance: This compound is part of a study exploring the influence of halogen substituents on the benzyl ring of N-(Benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione. The presence of the bromine atom and its position on the benzyl ring are important factors considered in establishing structure-activity relationships for 2-Azaspiro[4.4]nonane-1,3-dione and its analogs .

N-(4′-(Trifluoromethyl)benzyloxy)-2-azaspiro[4.4]nonane-l,3-dione

    Compound Description: This derivative of 2-Azaspiro[4.4]nonane-1,3-dione is identified as an active anticonvulsant. It features a trifluoromethyl group substituted on the para position of the benzyl ring in the benzyloxy group .

    Relevance: This compound is a key player in understanding the impact of electron-withdrawing groups, specifically the trifluoromethyl group, on the anticonvulsant activity of 2-Azaspiro[4.4]nonane-1,3-dione analogs. The inclusion of the trifluoromethyl group in this derivative adds another dimension to the structure-activity relationships being investigated in relation to 2-Azaspiro[4.4]nonane-1,3-dione .

N-(4′-Chlorobenzyloxy)-2-azaspiro[4.4]nonane-l,3-dione

    Compound Description: This 2-Azaspiro[4.4]nonane-1,3-dione derivative, unlike the previous halogenated analogs, is found to be inactive as an anticonvulsant. It features a chlorine atom substituted on the para position of the benzyl ring in the benzyloxy group .

    Relevance: The inactivity of this compound, despite its structural similarity to active halogenated derivatives, is crucial in establishing structure-activity relationships for 2-Azaspiro[4.4]nonane-1,3-dione. The specific position of the chlorine atom on the benzyl ring in this derivative, as opposed to other active analogs, highlights the sensitive nature of structure-activity relationships and the importance of positional isomerism in influencing the anticonvulsant activity of 2-Azaspiro[4.4]nonane-1,3-dione derivatives .

N-(4′-Bromobenzyloxy)-2-azaspiro[4.4]nonane-l,3-dione

    Compound Description: Similar to its chlorinated counterpart, this 2-Azaspiro[4.4]nonane-1,3-dione derivative also lacks anticonvulsant activity. It features a bromine atom substituted on the para position of the benzyl ring in the benzyloxy group .

    Relevance: This inactive derivative of 2-Azaspiro[4.4]nonane-1,3-dione further emphasizes the critical role of the specific halogen atom and its position on the benzyl ring in dictating anticonvulsant activity. The inactivity of both the para-chloro and para-bromo derivatives points toward a potential trend where substitutions at this position may hinder the desired anticonvulsant effect, providing valuable insights for developing a deeper understanding of structure-activity relationships in 2-Azaspiro[4.4]nonane-1,3-dione analogs .

N-(4-Methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione

    Compound Description: This compound exhibits significant anticonvulsant activity, primarily in the subcutaneous metrazole seizure threshold (sc. Met) test . The molecule features a 4-methylphenyl group attached to the nitrogen of the 2-Azaspiro[4.4]nonane-1,3-dione core.

    Relevance: This derivative showcases the impact of incorporating a simple substituted phenyl group, in contrast to the benzyloxy group, on the anticonvulsant properties of 2-Azaspiro[4.4]nonane-1,3-dione. Its activity profile highlights the potential for exploring diverse substituents and their effects on the core structure to further optimize anticonvulsant activity .

N-(2-Trifluoromethylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione

    Compound Description: This compound exhibits potent anticonvulsant activity, primarily in the subcutaneous metrazole seizure threshold (sc. Met) test . It features a 2-trifluoromethylphenyl group attached to the nitrogen of the 2-Azaspiro[4.4]nonane-1,3-dione core.

    Relevance: The inclusion of the trifluoromethyl group in this 2-Azaspiro[4.4]nonane-1,3-dione derivative underscores the significant influence of electron-withdrawing substituents on anticonvulsant activity. This observation encourages further exploration of similar electron-withdrawing groups and their positioning on the phenyl ring to enhance the anticonvulsant profile of 2-Azaspiro[4.4]nonane-1,3-dione analogs .

N-(3-Methylphenyl)-amino-2-azaspiro[4.5]decane-1,3-dione

    Compound Description: This compound displays significant anticonvulsant activity, predominantly in the subcutaneous metrazole seizure threshold (sc. Met) test . It features a 3-methylphenyl group attached to the nitrogen of a modified 2-Azaspiro[4.5]decane-1,3-dione core, showcasing a slight variation in the core structure.

    Relevance: This derivative highlights the potential for modifying the core ring structure of 2-Azaspiro[4.4]nonane-1,3-dione, specifically expanding the cyclopentane ring to a cyclohexane ring, while retaining potent anticonvulsant activity. This observation encourages further investigation into expanding the core structure and its impact on the overall anticonvulsant profile of 2-Azaspiro[4.4]nonane-1,3-dione analogs .

N-(4-Methylphenyl)-amino-6-methyl-2-azaspiro[4.5]decane-1,3-dione

    Compound Description: This compound shows substantial anticonvulsant activity, primarily in the subcutaneous metrazole seizure threshold (sc. Met) test . It features a 4-methylphenyl group attached to the nitrogen of a modified 2-Azaspiro[4.5]decane-1,3-dione core with an additional methyl group substitution on the cyclohexane ring.

    Relevance: This 2-Azaspiro[4.4]nonane-1,3-dione derivative further underscores the potential for modifying both the core ring structure and introducing additional substitutions while retaining potent anticonvulsant activity. The presence of the methyl group on the cyclohexane ring of the 2-Azaspiro[4.5]decane-1,3-dione core, along with the 4-methylphenyl substituent, provides valuable insights into the structure-activity relationships and encourages further exploration of such modifications in designing more potent analogs of 2-Azaspiro[4.4]nonane-1,3-dione .

2,6,6-Trimethyl-2-azaspiro[4.4]nonane-1,3-dione

    Compound Description: This compound represents a simplified spirosuccinimide unit found in the natural product Asperparaline A. It features three methyl substitutions on the cyclopentane ring of the 2-Azaspiro[4.4]nonane-1,3-dione core .

    Relevance: This compound serves as a valuable synthetic intermediate and a simplified model for understanding the structural features and potential reactivity of the 2-Azaspiro[4.4]nonane-1,3-dione core. This is particularly relevant in the context of natural product synthesis and exploring the potential of 2-Azaspiro[4.4]nonane-1,3-dione derivatives as building blocks for more complex molecules with potential biological activity .

Synthesis Analysis

The synthesis of 2-Azaspiro[4.4]nonane-1,3-dione can be achieved through multiple synthetic routes. One prevalent method involves the reaction of succinimides with γ-substituted allenoates using a phosphine catalyst. This approach facilitates the formation of the spirocyclic structure by promoting cyclization reactions under controlled conditions .

Another method described in the literature includes one-pot cyclization reactions involving dicarboxylic acids and substituted phenylhydrazines, typically performed at temperatures around 190-200 °C for approximately 1.5 hours . The purity of the synthesized compounds is often verified using thin-layer chromatography techniques, ensuring high-quality products for further analysis.

Molecular Structure Analysis

The molecular structure of 2-Azaspiro[4.4]nonane-1,3-dione consists of a spirocyclic framework that incorporates both carbonyl groups (diones) and a nitrogen atom within its ring system. The InChI representation for this compound is:

InChI=1S/C8H11NO2/c10658(7(11)96)31248/h15H2,(H,9,10,11)\text{InChI}=1S/C8H11NO2/c10-6-5-8(7(11)9-6)3-1-2-4-8/h1-5H2,(H,9,10,11)

This structural configuration allows for various stereochemical orientations and influences the compound's reactivity and interaction with biological targets . The presence of the nitrogen atom contributes to its potential pharmacological activities, particularly in modulating neurotransmitter systems.

Chemical Reactions Analysis

2-Azaspiro[4.4]nonane-1,3-dione participates in several chemical reactions, including:

  • Oxidation: The compound can be oxidized to form various derivatives under specific conditions.
  • Reduction: Reduction processes can yield different reduced forms of the compound.
  • Substitution: It is capable of undergoing substitution reactions where atoms or functional groups are replaced.
  • Annulation: The compound can engage in annulation reactions, particularly through phosphine-catalyzed methods .

Common reagents used in these reactions include phosphine catalysts and various oxidizing agents. The specific products formed depend on the reaction conditions and the nature of the reagents employed.

Mechanism of Action

The mechanism of action for 2-Azaspiro[4.4]nonane-1,3-dione is primarily linked to its anticonvulsant properties. Research indicates that this compound interacts with neurotransmitter systems in the brain, potentially modulating excitatory and inhibitory signals . The presence of different substituents on the aromatic rings can influence its pharmacological profile and efficacy in seizure models.

Studies have shown that certain derivatives exhibit significant anticonvulsant activity in animal models, suggesting that modifications to the core structure can enhance therapeutic effects .

Physical and Chemical Properties Analysis

The physical properties of 2-Azaspiro[4.4]nonane-1,3-dione include:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH and temperature.
  • Stability: Generally stable under ambient conditions but may be sensitive to light or moisture.

Chemical properties include its reactivity towards nucleophiles and electrophiles due to the presence of carbonyl groups and nitrogen atom within its structure . These properties make it suitable for further derivatization and functionalization in synthetic chemistry.

Applications

2-Azaspiro[4.4]nonane-1,3-dione has a wide range of scientific applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing novel anticonvulsant agents and other pharmaceuticals due to its biological activity .
  • Organic Synthesis: Utilized as an intermediate in the preparation of more complex molecules owing to its unique structural features .
  • Material Science: Its stability and reactivity allow for applications in producing various chemical products and materials .
Structural Elucidation and Molecular Characterization of 2-Azaspiro[4.4]nonane-1,3-dione

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name 2-Azaspiro[4.4]nonane-1,3-dione defines this bicyclic succinimide derivative with precision. The name specifies a spiro union at carbon C-2 between two distinct ring systems: a pyrrolidine-2,5-dione (azasuccinimide) ring and a cyclopentane ring. This results in a fused system where both rings share the spiro carbon (C-2), creating orthogonal planes that confer significant three-dimensional rigidity. The molecular formula is established as C8H11NO2, with a molecular weight of 153.18 g/mol [1] [9].

Stereochemical assignment of the spiro carbon (C-2) presents unique challenges due to the absence of directly attached protons. In the natural product dictyospiromide—which contains this core—advanced computational and anisotropic NMR techniques were required for configurational assignment. Density Functional Theory (DFT) calculations of 13C chemical shifts (mPW1PW91/6–311+G(2d,p) level) coupled with Residual Chemical Shift Anisotropy (RCSA) measurements in poly-γ-(benzyl-l-glutamate) alignment media confirmed an R configuration at C-2 in the natural isolate. This assignment was further validated through DP4+ probability analysis (>99% for the 1E,2R isomer) [2]. The stereogenic centers in derivatives exhibit distinct spatial orientations that influence biological activity; for instance, in anticonvulsant analogs, S configuration at C-2 correlates with enhanced efficacy in maximal electroshock seizure models [7] .

X-ray Crystallographic Analysis of the Spirocyclic Core

X-ray crystallography provides definitive evidence of the spiro architecture’s geometric constraints. Studies on anticonvulsant derivatives like N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione reveal consistent conformational features across active compounds. The succinimide ring adopts a nearly planar conformation (maximum deviation <0.05 Å), while the cyclopentane ring exists in an envelope conformation with C-7 displaced from the mean plane by 0.48 Å. Crucially, the spiro junction (C-2) exhibits tetrahedral geometry with Cring-Cspiro-Cring bond angles of 112–117°, consistent across halogen-substituted analogs .

Table 1: Crystallographic Parameters of 2-Azaspiro[4.4]nonane-1,3-dione Derivatives

DerivativeSpiro C-2 Bond Angle (°)Succinimide Planarity (Å)Cyclopentane Puckering
N-(Benzyloxy) parent (2a)116.30.03Envelope (C-7 displaced)
N-(2',4'-Dichlorobenzyloxy) (2b)114.80.04Envelope (C-7 displaced)
N-(2'-Bromobenzyloxy) (4)115.60.04Envelope (C-7 displaced)
Inactive N-Benzyl analog (10)118.10.12Twist-boat

Comparative analysis highlights that active anticonvulsants maintain a chair-boat transition state at the spiro junction, whereas inactive analogs like N-benzyl-2-azaspiro[4.4]nonane-1,3-dione exhibit twist-boat conformations in the cyclopentane ring. This conformational divergence likely impedes target binding. Notably, ortho-halogen substitution (e.g., 2-bromo, 2,4-dichloro) reduces conformational flexibility without altering core geometry, suggesting rigidification enhances biological activity [7] .

Comparative Analysis with Related Azaspiro Compounds

Structural homologation within the azaspiro family significantly modulates physicochemical and pharmacological properties. 2-Azaspiro[4.5]decane-1,3-dione, incorporating a six-membered cyclohexane ring, demonstrates expanded spiro geometry with critical consequences:

  • Ring Strain and Conformation: The [4.5]-system reduces transannular strain, increasing cyclohexane flexibility. Crystallographic studies show predominant chair conformations (vs. puckered cyclopentane in [4.4]), lengthening the Cspiro-Cα bond by 0.06 Å compared to [4.4] analogs. This enhances torsional flexibility for target adaptation [4] [7].
  • Lipophilicity and Bioavailability: Octanol-water partition coefficients (CLOGP) reveal the [4.5]-system increases lipophilicity by 0.8–1.2 log units versus [4.4] counterparts. This elevates blood-brain barrier penetration in anticonvulsant models but also amplifies neurotoxicity risks. For example, ED50 in maximal electroshock tests decreases from 45 mg/kg ([4.4]) to 28 mg/kg ([4.5]), while TD50 drops from 210 mg/kg to 95 mg/kg [7] [8].
  • Stereoelectronic Effects: Natural product isolates like 1-azaspiro[4.4]nonane-2,6-dione exhibit distinct stereochemical behavior. The lactam carbonyl (C-6) experiences increased nucleophilicity due to reduced ring strain, enabling enantiomeric separation via chiral acetal formation—a process unfeasible in 1,3-diones due to stereoelectronic constraints at C-2 [4].

Table 2: Impact of Spiro Ring Expansion on Physicochemical and Biological Properties

Parameter2-Azaspiro[4.4]nonane-1,3-dione2-Azaspiro[4.5]decane-1,3-dione1-Azaspiro[4.4]nonane-2,6-dione
Molecular FormulaC8H11NO2C9H13NO2C8H11NO2
Ring Fusion Angle (°)112–117114–119110–115
CLOGP (Mean)0.591.35–1.780.62
Anticonvulsant ED50 (mg/kg)45 (MES test)28 (MES test)Not active
Chromatographic ResolutionRacemic mixtures unresolvableRacemic mixtures unresolvableEnantiomers separable

Electronic structure analyses further differentiate these systems: [4.4]-1,3-diones exhibit greater carbonyl polarization due to heightened ring strain, increasing hydrogen-bond acceptor strength at C-1/O (Mulliken charge: −0.42 vs. −0.38 in [4.5]). This enhances interactions with neuronal voltage-gated ion channels in anticonvulsant applications, explaining the efficacy of [4.4] derivatives like N-(2,4-dichlorobenzyloxy)-2-azaspiro[4.4]nonane-1,3-dione despite lower bioavailability [8] .

Properties

CAS Number

1124-95-4

Product Name

2-Azaspiro[4.4]nonane-1,3-dione

IUPAC Name

2-azaspiro[4.4]nonane-1,3-dione

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C8H11NO2/c10-6-5-8(7(11)9-6)3-1-2-4-8/h1-5H2,(H,9,10,11)

InChI Key

BGTYXSMQJAWTJV-UHFFFAOYSA-N

SMILES

C1CCC2(C1)CC(=O)NC2=O

Canonical SMILES

C1CCC2(C1)CC(=O)NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.